molecular formula C21H20F2N4O3S B11268563 4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine

4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B11268563
M. Wt: 446.5 g/mol
InChI Key: XLXKWARDVVPDPP-UHFFFAOYSA-N
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Description

This compound is a novel derivative with potential pharmacological applications. Its structure consists of a pyrimidine core substituted with a piperazine moiety and a 2,5-difluorobenzenesulfonyl group. Piperazine, a common structural motif, is found in various biologically active compounds due to its favorable pharmacokinetic properties. The incorporation of piperazine can be achieved through a Mannich reaction .

Preparation Methods

The synthesis of this compound involves a three-step protocol:

    Mannich Reaction: The reaction starts with a Mannich reaction between 4-bromophenylpiperazine and 3-chlorobenzaldehyde. This forms an intermediate.

    Cyclization: The intermediate undergoes cyclization with 4-methoxyphenylhydrazine to yield the desired pyrimidine derivative.

    Sulfonation: Finally, the compound is sulfonated with 2,5-difluorobenzenesulfonyl chloride to introduce the sulfonyl group.

Chemical Reactions Analysis

    Oxidation and Reduction: While specific oxidation or reduction reactions are not mentioned for this compound, it may participate in redox processes due to its functional groups.

    Substitution: The sulfonate group makes it susceptible to nucleophilic substitution reactions.

    Common Reagents: Reagents like hydrazine, chlorobenzaldehyde, and sulfonyl chlorides are involved.

    Major Products: The final product is the 4-[4-(2,5-difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine.

Scientific Research Applications

    Medicine: Potential antibacterial, antifungal, and antiviral applications.

    Neuroscience: Consideration for Parkinson’s and Alzheimer’s treatments.

    Industry: Possible use in agrochemicals.

Mechanism of Action

The exact mechanism remains to be elucidated. it likely interacts with specific molecular targets or pathways relevant to its intended applications.

Comparison with Similar Compounds

While no direct comparisons are provided, this compound’s unique features lie in its combination of the piperazine moiety and the sulfonyl group. Similar compounds include other piperazine-based derivatives with diverse pharmacological activities.

Properties

Molecular Formula

C21H20F2N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C21H20F2N4O3S/c1-30-17-5-2-15(3-6-17)19-13-21(25-14-24-19)26-8-10-27(11-9-26)31(28,29)20-12-16(22)4-7-18(20)23/h2-7,12-14H,8-11H2,1H3

InChI Key

XLXKWARDVVPDPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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